1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its unique structure and properties. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound’s structure includes a purine ring system substituted with methyl and phenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methyl iodide under basic conditions to introduce the methyl groups. This is followed by a Friedel-Crafts acylation reaction to attach the phenyl group. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and physical properties.
Scientific Research Applications
1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant found in coffee and tea.
Theobromine: 3,7-dimethylxanthine, found in chocolate and known for its mild stimulant effects.
Theophylline: 1,3-dimethylxanthine, used in medicine for its bronchodilator properties.
Uniqueness
1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and physical properties compared to other methylxanthines
Properties
IUPAC Name |
2,4,7-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-6-5-7-12(8-10)22-11(2)9-21-13-14(18-16(21)22)19(3)17(24)20(4)15(13)23/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNSEKXHAVDZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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